1-methyl-4-(sulfinylamino)benzene
Overview
Description
1-methyl-4-(sulfinylamino)benzene is a useful research compound. Its molecular formula is C7H7NOS and its molecular weight is 153.2 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenamine, 4-methyl-N-sulfinyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Solid State Structure Analysis
- Study Findings : The X-ray crystal structures of N-sulfinyl-benzenamine and its derivatives show variations in molecular planarity due to substituent effects. N-sulfinyl-benzenamine (OSN–C6H5) has a planar structure with a syn configuration of the OSN–R group, while the presence of substituents in ortho positions can lead to deviations from planarity (Romano, Védova, & Boese, 1999).
2. Crystal Structure in Compound Formation
- Study Findings : The crystal structure of 4-(4-aminophenylsulfonyl)benzenamine demonstrates the formation of polymers through N-H••O, N-H••N, and C-H••O hydrogen bonds. The structure features bridged aniline groups by a sulfonyl group and distorted planar geometry of certain atoms (Dileep, Mallesha, & Sridhar, 2013).
3. Impact of Substituents on Conformation
- Study Findings : Ortho disubstituted N-sulfinyl-benzenamines maintain a syn configuration but show removal of the NSO group from the molecular plane. This is due to ethyl and isopropyl substituents affecting the planarity and the Raman spectra indicating π→π* transitions in the NSO chromophore (Romano & Védova, 1999).
4. Application in Cyclization and Addition Reactions
- Study Findings : 4-sulfinylated or 4-sulfonylated allenecarboxylates undergo different electrophilic reactions such as 5-endo-trig cyclization and 3,2-addition, influenced by the substituent at the sulfur atom. This showcases the potential for creating diverse compounds (Ivanov, Parushev, & Christov, 2014).
5. Role in Detergent Analysis
- Study Findings : Benzenamine,4-methyl-,hydrochloride is useful for detecting surfactant content and dirt-removing power in detergent powder. The method can assess sodium dodecyl benzene sulfonate content, showing a correlation between surfactant content and cleaning efficacy (Guo, 2011).
6. Use in Electrochemical Synthesis
- Study Findings : Electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives involves anodic oxidation of 2-aminodiphenylamine, demonstrating a mild and regioselective protocol for creating sulfonylated benzylamines (Sharafi-kolkeshvandi, Nematollahi, Nikpour, & Salahifar, 2016).
Mechanism of Action
Target of Action
It’s known that reactions at the benzylic position are very important for synthesis problems .
Mode of Action
The mode of action of 1-methyl-4-(sulfinylamino)benzene involves reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . In a free radical reaction, for instance, a hydrogen atom at the benzylic position is removed, resulting in a smaller energy gain and thus requiring less energy .
Biochemical Pathways
The compound is likely to influence pathways involving aromatic compounds, given its structure and the reactions it undergoes .
Result of Action
The compound’s reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation, are likely to result in significant changes at the molecular level .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of other substances, such as halogens
Properties
IUPAC Name |
1-methyl-4-(sulfinylamino)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c1-6-2-4-7(5-3-6)8-10-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHMRBYLBVCGDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=S=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166332 | |
Record name | Benzenamine, 4-methyl-N-sulfinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15795-42-3 | |
Record name | Benzenamine, 4-methyl-N-sulfinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015795423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Sulfinyl-p-toluidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 4-methyl-N-sulfinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does N-Sulfinyl-p-toluidine react with formic acid?
A: N-Sulfinyl-p-toluidine reacts with formic acid in a process that follows second-order kinetics, meaning the reaction rate depends on the concentrations of both N-Sulfinyl-p-toluidine and formic acid. [] The activation energy for this reaction has been determined to be 15.1 kcal/mol. [] While the exact mechanism is still under investigation, NMR spectral data suggests a potential pathway for the reaction. []
Q2: Does N-Sulfinyl-p-toluidine participate in cycloaddition reactions?
A: While the provided research doesn't directly investigate N-Sulfinyl-p-toluidine in cycloaddition reactions, it explores the reactivity of the closely related compound N-sulfinylmethanesulfonamide with ketenimines. [] This reaction forms unstable [2+2] cycloadducts that readily hydrolyze into N,N’-disubstituted amidine derivatives. [] Interestingly, under high temperatures, N-sulfinylmethanesulfonamide can undergo an exchange reaction with diphenylketen-N-p-tolylimine, yielding N-Sulfinyl-p-toluidine as a product. [] This suggests potential for N-Sulfinyl-p-toluidine to participate in similar reactions under specific conditions, but further research is needed to confirm this.
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